molecular formula C9H7F6NO B2549645 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 722-92-9

2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B2549645
CAS RN: 722-92-9
M. Wt: 259.151
InChI Key: TZEJXCIGVMTMDY-UHFFFAOYSA-N
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Patent
US08926821B2

Procedure details

Aniline (10.35 ml, 0.1 mol) and 250 mg of p-toluenesulfonic acid catalyst are placed in a two-necked flask surmounted by a condenser. Hexafluoroacetone trihydrate is added dropwise (15.8 ml, 1.1 eq.) and the bath (graphite) is brought to 180° C. for 14 h. The product AHFHP (4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)aniline) is obtained by recrystallization from a dichloromethane/hexane mixture, in the form of a white powder (yield 52%). 1 g of nitrosonium tetrafluoroborate (NOBF4) (8.56 mmol, 1.1 eq.) is then placed in a round-bottomed flask dried under argon and is dissolved with 10 ml of anhydrous acetonitrile ACN. The whole mixture is brought to −30° C. by means of an acetone-liquid nitrogen bath and then 7.78 mmol of the arylamine precursor, solubilized in the minimum amount of ACN (5 to 30 ml), are added dropwise. The mixture is allowed to return to ambient temperature, and the product is precipitated from 100 ml of cold ether, filtered off on a frit and washed with cold ether. The white powder obtained is recrystallized with an ACN/Et2O mixture and obtained with a yield of 64%.
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.35 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.O.O.[F:11][C:12]([F:20])([F:19])[C:13]([C:15]([F:18])([F:17])[F:16])=[O:14]>C1(C)C=CC(S(O)(=O)=O)=CC=1.ClCCl.CCCCCC>[F:11][C:12]([F:20])([F:19])[C:13]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)([OH:14])[C:15]([F:18])([F:17])[F:16] |f:1.2.3.4,6.7|

Inputs

Step One
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CCCCCC
Step Two
Name
Quantity
10.35 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
250 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.FC(C(=O)C(F)(F)F)(F)F
Step Four
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
surmounted by a condenser

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC=C(N)C=C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.